molecular formula C11H11NO3 B1308233 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 57384-39-1

1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1308233
CAS RN: 57384-39-1
M. Wt: 205.21 g/mol
InChI Key: XWMZOTFLUVOHGM-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the CAS Number: 57384-39-1 . It has a molecular weight of 205.21 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione is 1S/C11H11NO3/c1-7(2)12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-7H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione is a solid compound . It has a molecular weight of 205.21 .

Scientific Research Applications

Drug Synthesis Intermediates

Compounds similar to 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione have been used as key intermediates in the synthesis of drug candidates. This suggests that it could be used in pharmaceutical research for developing new medications .

Mitsunobu Reaction

The Mitsunobu reaction is a chemical reaction that converts alcohols into esters, ethers, or other compounds. Compounds like 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione could potentially be used in this reaction to create new chemical entities .

Stereoselective Synthesis

Stereoselective synthesis is crucial in creating compounds with specific configurations, which is important for drug efficacy. The related research indicates that similar compounds can be synthesized with high stereoselectivity, which could be applicable to 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione as well .

Antitumor Potential

Some benzimidazole derivatives (which share a similar structure) have been evaluated for antitumor potential against different cell lines. This suggests that 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione might also be researched for its potential antitumor properties .

Therapeutic Agents for Cancer

Inspired by the biological significance of related structures like benzimidazole and oxazine derivatives, there is potential for 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione to be developed into therapeutic agents that could control cancer growth .

properties

IUPAC Name

1-propan-2-yl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(2)12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMZOTFLUVOHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397923
Record name 1-(Propan-2-yl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57384-39-1
Record name 1-(Propan-2-yl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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